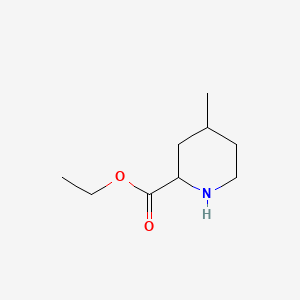

Ethyl 4-methylpiperidine-2-carboxylate

Descripción

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The journey of piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first isolated the parent compound, piperidine, from piperine, the pungent component of black pepper. wikipedia.org Independently, French chemist Auguste Cahours also synthesized it in 1852 and is credited with naming it after the Latin word for pepper, Piper. wikipedia.org The fundamental structure of piperidine is a six-membered heterocycle containing a nitrogen atom. wikipedia.orgnih.gov This structural motif is not only common in various natural alkaloids like the toxin coniine and the fire ant toxin solenopsin (B1210030) but has also become a cornerstone in medicinal chemistry. wikipedia.orgencyclopedia.pub

The evolution of piperidine chemistry has been marked by the development of diverse synthetic methodologies. Early methods often relied on the reduction of pyridine (B92270) precursors. wikipedia.orgnih.gov The industrial-scale production of piperidine, for instance, is achieved through the hydrogenation of pyridine. wikipedia.org Over the decades, chemists have developed more sophisticated and stereoselective methods to synthesize substituted piperidines, a crucial advancement for the pharmaceutical industry where specific stereoisomers are often required for therapeutic efficacy. nih.govrsc.org These methods include various forms of hydrogenation, intramolecular cyclizations, and intermolecular annulation reactions. nih.gov The significance of piperidine scaffolds is underscored by their presence in numerous FDA-approved drugs, where they serve as central building blocks for a wide range of therapeutic agents, from antipsychotics to analgesics. ugent.bearizona.eduacs.org

Structural Features and Stereochemical Isomerism of Ethyl 4-Methylpiperidine-2-Carboxylate

This compound is a derivative of piperidine featuring an ethyl carboxylate group at the 2-position and a methyl group at the 4-position of the piperidine ring. The presence of two stereocenters, at carbon 2 and carbon 4, gives rise to stereochemical isomerism. This results in the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These isomers can be grouped into two pairs of enantiomers, with the (2R,4R) and (2S,4S) isomers being a trans pair, and the (2R,4S) and (2S,4R) isomers constituting a cis pair.

The relative orientation of the substituents (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its physical and biological properties. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. wikipedia.org The specific stereoisomer, such as (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, has a defined spatial arrangement of its methyl and ethyl carboxylate groups. nih.govbldpharm.com The synthesis of a specific stereoisomer, for instance, the (2R, 4R) form, often involves stereoselective synthetic routes or chiral resolution from a mixture of isomers. google.com For example, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a precursor, can be obtained through the resolution of a racemic mixture using a chiral organic acid like D-mandelic acid. google.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | 74863-85-7 | C9H17NO2 | 171.24 |

| (2R,4R)-4-Methylpiperidine-2-carboxylic acid | 74892-81-2 | C7H13NO2 | 143.18 |

| Ethyl piperidine-2-carboxylate | 15862-72-3 | C8H15NO2 | 157.21 |

| Ethyl piperidine-4-carboxylate | 1126-09-6 | C8H15NO2 | 157.21 |

Significance of Piperidine-2-Carboxylates in Contemporary Organic Synthesis

Piperidine-2-carboxylates, including this compound, are highly valuable building blocks in modern organic synthesis. chemimpex.comresearchgate.net Their utility stems from the presence of two key functional groups: the secondary amine within the piperidine ring and the carboxylate group. These functionalities allow for a wide range of chemical transformations, making them versatile intermediates in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals. chemimpex.comsolubilityofthings.com

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, a common linkage in biologically active compounds. The nitrogen atom of the piperidine ring can be functionalized through N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents to modulate the molecule's properties. chemicalbook.com

For instance, ethyl piperidine-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The general class of 2-substituted piperidine-4-carboxylic acids are also recognized as versatile pharmaceutical intermediates. researchgate.net The strategic placement of substituents on the piperidine ring, as seen in this compound, allows for the precise construction of target molecules with specific stereochemistry, which is often crucial for their biological activity. The synthesis of argatroban, an anticoagulant, utilizes a derivative, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, as a key intermediate, highlighting the importance of this structural motif in medicine. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957061 | |

| Record name | Ethyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66937-93-7, 35677-84-0 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66937-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1)-piperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035677840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (±)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Ethyl 4 Methylpiperidine 2 Carboxylate

Classical and Established Synthetic Pathways

Established methods for the synthesis of the piperidine (B6355638) core of ethyl 4-methylpiperidine-2-carboxylate often rely on the modification of aromatic precursors or the construction of the ring from acyclic starting materials.

Hydrogenation of Pyridine (B92270) Precursors

A common and direct approach to the piperidine ring is the hydrogenation of a corresponding pyridine derivative. nih.gov For the synthesis of this compound, a suitable starting material is 4-methyl-2-pyridinecarboxylic acid or its ethyl ester. google.com The reduction of the pyridine ring is typically achieved using heterogeneous or homogeneous catalysis under a hydrogen atmosphere. nih.gov

One documented method involves the hydrogenation of 4-methyl-2-pyridinecarboxylic acid using a palladium on carbon (Pd/C) catalyst. google.com The reaction is carried out in a solvent such as methanol (B129727) under pressure. This process reduces the aromatic pyridine ring to a piperidine ring, yielding 4-methylpiperidine-2-carboxylic acid, which can then be esterified to the final product. google.com The conditions for this hydrogenation are detailed in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Methyl-2-pyridinecarboxylic acid | google.com |

| Catalyst | Palladium on carbon (Pd/C) | google.com |

| Solvent | Methanol | google.com |

| Temperature | 45-55 °C | google.com |

| Pressure | 2-3 kg | google.com |

| Product | 4-Methylpiperidine-2-carboxylic acid | google.com |

The hydrogenation of substituted pyridines can also be achieved using other catalysts such as platinum oxide (Adams' catalyst) or rhodium on carbon, often requiring specific conditions to achieve high yields and selectivities. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, yielding a mixture of cis and trans diastereomers.

Ring-Closing Reactions to Form the Piperidine Core

Ring-closing reactions offer an alternative strategy to construct the piperidine skeleton from acyclic precursors. Methodologies such as the aza-Diels-Alder reaction and ring-closing metathesis (RCM) are powerful tools for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org

The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an imine with a diene. rsc.orgrsc.org For the synthesis of this compound, a potential disconnection would involve the reaction of an appropriately substituted diene with an imine derived from ethyl glyoxylate. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents and the use of Lewis acid catalysts. organic-chemistry.org

Ring-closing metathesis (RCM) has become a widely used method for the formation of cyclic alkenes, including nitrogen heterocycles. researchgate.netfigshare.com This reaction typically involves the intramolecular metathesis of a diene catalyzed by ruthenium-based complexes, such as Grubbs' catalysts. figshare.com A synthetic route to this compound using RCM would involve the preparation of an acyclic precursor containing two terminal alkenes and the necessary substituents, which upon cyclization would form a dihydropyridine (B1217469) intermediate that could be subsequently reduced to the desired piperidine.

Derivations from Simpler Cyclic Amine Structures

Another synthetic approach starts from an already-formed piperidine ring, which is then further functionalized. A documented synthesis of this compound begins with 4-methyl-2-cyanopiperidine. google.com This starting material can be hydrolyzed to the corresponding carboxylic acid, followed by esterification to yield the target compound. google.com

This pathway involves the following key steps:

Hydrolysis: The nitrile group of 4-methyl-2-cyanopiperidine is hydrolyzed to a carboxylic acid, typically under acidic conditions using hydrochloric acid, to produce 4-methyl-2-piperidinecarboxylic acid hydrochloride. google.com

Esterification: The resulting carboxylic acid is then esterified with ethanol (B145695) to give ethyl 4-methyl-2-piperidinecarboxylate hydrochloride. google.com

Isomer Separation: This route generally produces a mixture of cis and trans isomers, which can be separated. For instance, the trans isomer can be isolated by collecting the mother liquor after precipitation of the cis isomer. google.com

Advanced Stereoselective Synthesis Strategies

Controlling the stereochemistry at the C2 and C4 positions is crucial for many applications of this compound. Advanced synthetic methods focus on achieving high levels of enantioselectivity and diastereoselectivity.

Enantioselective Catalytic Approaches

Asymmetric hydrogenation of pyridine precursors is a highly attractive method for the enantioselective synthesis of piperidine derivatives. nsf.gov This approach utilizes chiral catalysts to induce stereoselectivity during the reduction process. While specific examples for the direct enantioselective hydrogenation of ethyl 4-methyl-2-pyridinecarboxylate are not extensively documented, the principles can be inferred from studies on related substrates.

The use of chiral phosphine (B1218219) ligands with transition metals such as rhodium, ruthenium, and iridium has been successful in the asymmetric hydrogenation of various N-heteroaromatic compounds. nsf.govcdnsciencepub.com For instance, Ru-DTBM-segphos has been reported as an effective catalyst for the enantioselective hydrogenation of certain 2-pyridyl-substituted alkenes, suggesting its potential applicability to pyridine substrates. google.comcdnsciencepub.com The development of such catalytic systems for the direct, highly enantioselective hydrogenation of 4-substituted pyridine-2-carboxylates remains an active area of research. Challenges include catalyst poisoning by the nitrogen atom of the pyridine and achieving high enantiomeric excess. nsf.gov

Diastereoselective Synthesis through Chiral Induction

When a mixture of diastereomers is formed, as is common in the hydrogenation of substituted pyridines, diastereoselective synthesis can be achieved through separation and chiral resolution. This is a form of chiral induction where a chiral resolving agent is used to separate the enantiomers of a specific diastereomer.

A documented method for obtaining the (2R, 4R) isomer of this compound involves the resolution of the trans isomer using a chiral acid. google.comgoogle.com After hydrogenation of 4-methyl-2-pyridinecarboxylic acid and subsequent esterification, the resulting mixture of cis and trans isomers of this compound is separated. The trans isomer is then subjected to resolution.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | trans-Ethyl 4-methylpiperidine-2-carboxylate | google.comgoogle.com |

| Chiral Resolving Agent | D-mandelic acid or L-tartaric acid | google.comgoogle.com |

| Solvent | Methanol or Acetone (B3395972)/Ethanol | google.comgoogle.com |

| Process | Formation of diastereomeric salts, followed by crystallization and liberation of the desired enantiomer. | google.comgoogle.com |

| Product | (2R, 4R)-Ethyl 4-methylpiperidine-2-carboxylate | google.comgoogle.com |

Another strategy for diastereoselective synthesis involves the use of chiral auxiliaries. cdnsciencepub.comresearchgate.net A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as a cycloaddition or an alkylation. After the desired stereocenter(s) are set, the auxiliary is removed. For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in the synthesis of 2-substituted dehydropiperidinones, which are precursors to substituted piperidines. cdnsciencepub.comresearchgate.net This approach allows for high diastereoselectivity in the formation of the piperidine ring.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation (e.g., L-Tartaric Acid)

The synthesis of this compound often results in a mixture of stereoisomers. A classical and industrially viable method to isolate the desired enantiomer is through the resolution of a racemic mixture. This process involves reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org

For the resolution of trans-4-methylpiperidine-2-carboxylate, L-tartaric acid is an effective resolving agent. google.com The process involves dissolving the racemic trans-isomer and L-tartaric acid in a suitable solvent system. The differing solubilities of the resulting diastereomeric salts—(2R, 4R)-4-methylpiperidine-2-carboxylate-L-tartrate and (2S, 4S)-4-methylpiperidine-2-carboxylate-L-tartrate—allow for the preferential crystallization of one of the salts.

A documented procedure involves adding the trans-4-methylpiperidine-2-ethyl formate (B1220265) to a mixture of acetone and absolute ethanol, followed by the addition of L-tartaric acid. google.com By carefully controlling conditions such as temperature and reaction time, the desired diastereomeric salt precipitates from the solution and can be collected by filtration. google.com The pure enantiomer is then recovered from the separated salt. libretexts.orglibretexts.org This method is scalable and remains a robust technique in pharmaceutical manufacturing for obtaining enantiomerically pure compounds. nih.gov

Table 1: Example of Diastereomeric Resolution

| Step | Reagents & Solvents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | trans-4-methylpiperidine-2-ethyl formate, Acetone, Absolute Ethanol, L-Tartaric Acid | Heat to 40°C, stir to dissolve, hold for 0.5h | Formation of diastereomeric salts in solution | google.com |

| 2 | - | Cool to 20 +/-5°C, stir for 2h | Precipitation of the less soluble diastereomeric salt | google.com |

Development of Efficient and Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical processes has spurred the development of efficient and sustainable routes for synthesizing piperidine derivatives. Modern synthetic strategies aim to reduce waste, minimize energy consumption, and use safer reagents, aligning with the core principles of green chemistry. youtube.com This involves designing atom- and step-economical syntheses, employing catalytic methods, and exploring novel reaction pathways like multicomponent and domino reactions. youtube.comnih.gov

Atom-Economical and Step-Economical Syntheses

One approach to synthesizing 4-methylpiperidine-2-carboxylate hydrochloride begins with 4-picoline-2-carboxylic acid ethyl ester. google.com This route involves an oxidation step using hydrogen peroxide with a phosphomolybdic acid catalyst, followed by a reduction. google.com This method is presented as an improvement over older routes that required high-pressure hydrogenation, which is dangerous and requires specialized equipment. google.com The newer method operates under milder conditions (30-50°C and normal pressure), simplifies purification, and reduces pollution, thereby improving safety and industrial applicability. google.com

Another synthetic pathway starts from 4-methyl-2-cyanopiperidine. google.com The synthesis proceeds through:

Hydrolysis of the nitrile with hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. google.com

Esterification with ethanol to give 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride. google.com

Separation of the trans isomer followed by chiral resolution. google.com

Table 2: Comparison of Synthetic Steps

| Starting Material | Key Transformations | Number of Core Steps | Key Advantages | Reference |

|---|---|---|---|---|

| 4-picoline-2-carboxylic acid, ethyl ester | Oxidation, Reduction | 2 | Milder conditions, avoids high pressure, increased safety | google.com |

Green Chemistry Principles in Piperidine Carboxylate Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. youtube.com The application of these principles is crucial in modern pharmaceutical synthesis. nih.gov

Key principles relevant to piperidine carboxylate synthesis include:

Waste Prevention: Designing syntheses to minimize byproduct formation is a primary goal. nih.gov

Use of Catalysts: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can perform a single reaction multiple times, minimizing waste. youtube.com For instance, using a phosphomolybdic acid catalyst in the oxidation of 4-picoline-2-carboxylic acid ethyl ester enhances the activity of hydrogen peroxide, reducing the amount of oxidant needed and improving the reaction yield. google.com

Use of Safer Solvents and Auxiliaries: Chemical synthesis often requires large volumes of solvents for reactions and purifications, which generates significant waste. youtube.com The ideal is to avoid solvents altogether or to use greener alternatives like water or ethanol, which are less toxic and more environmentally benign. youtube.com For example, the hydrolysis and esterification steps in the synthesis from 4-methyl-2-cyanopiperidine utilize hydrochloric acid and ethanol, respectively. google.com

Increase Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. youtube.com The development of a synthesis for 4-methylpiperidine-2-carboxylate hydrochloride that operates at 30-50°C instead of under high pressure is a clear example of this principle in action. google.com

Use of Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable sources rather than depletable ones like petrochemicals. youtube.com

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful tools for achieving step and atom economy. In an MCR, three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov Domino reactions involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need to isolate intermediates.

While specific examples of MCRs for the direct synthesis of this compound are not prominently documented, the principles are widely applied to synthesize related heterocyclic structures. nih.gov For instance, the Strecker reaction, a three-component reaction between a ketone (like 1-benzylpiperidin-4-one), an amine, and a cyanide source, is used to produce α-amino nitriles, which are precursors to functionalized piperidines. researchgate.net Similarly, reactions like the Hantzsch pyrrole (B145914) synthesis or the Doebner reaction showcase the efficiency of MCRs in building complex heterocyclic molecules from simple precursors. nih.gov

The development of novel MCRs or domino sequences for piperidine ring formation represents a promising frontier. Such strategies could potentially construct the substituted piperidine core of this compound in a single, highly efficient step, significantly streamlining the synthesis and aligning with green chemistry objectives. rug.nl

Chemical Reactivity and Transformations of Ethyl 4 Methylpiperidine 2 Carboxylate

Reactions at the Ester Functional Group

The ethyl carboxylate moiety at the C-2 position of the piperidine (B6355638) ring is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups such as different esters, carboxylic acids, amides, and alcohols.

Transesterification is a fundamental process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While specific literature examples detailing the transesterification of Ethyl 4-methylpiperidine-2-carboxylate are not prevalent, the principles of this reaction are well-established for similar piperidine esters. The general reaction involves heating the ethyl ester with an excess of a different alcohol (R'-OH) in the presence of a catalyst. This equilibrium-driven process is often pushed toward the product by removing the ethanol (B145695) byproduct. This transformation is crucial for modulating the pharmacokinetic properties of a molecule by introducing different ester groups.

Hydrolysis

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-methylpiperidine-2-carboxylic acid, is a common and fundamental transformation. This reaction can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, typically involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl), in an aqueous medium. google.comgoogle.com The resulting 4-methylpiperidine-2-carboxylic acid is a key building block for more complex structures, including the pharmaceutical agent Argatroban. google.com

Amidation

The ester can be converted directly into an amide by reaction with a primary or secondary amine. This process, known as aminolysis, often requires high temperatures and may result in low yields. A more efficient and widely used approach is a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this amide bond formation. nih.gov This method has been successfully applied to the synthesis of various amide derivatives using structurally similar ethyl piperidinecarboxylate esters. nih.gov

A direct amidation of esters with amines can also be catalyzed by various reagents, including organometallic complexes, to form the amide bond directly without prior hydrolysis. mdpi.com

Table 1: Representative Amidation of a Piperidine Ester This table illustrates a reaction analogous to the amidation of this compound, based on the reactivity of similar substrates.

| Starting Ester | Amine | Coupling Reagents | Product | Ref |

|---|---|---|---|---|

| Ethyl Isonipecotate | Morpholine | EDC, DMAP, HOBt (cat.), DIPEA | (Morpholin-4-yl)(piperidin-4-yl)methanone | nih.gov |

| Ethyl Isonipecotate | Proline methyl ester | EDC, DMAP, HOBt (cat.), DIPEA | Ethyl 1-(1-(methoxycarbonyl)prolyl)piperidine-4-carboxylate | nih.gov |

The ester functional group of this compound can be reduced to a primary alcohol, yielding (4-methylpiperidin-2-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org The reagent of choice for this reduction is typically Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide salt to liberate the alcohol product. libretexts.orgharvard.edu

Table 2: Reduction of Ester Functional Group

| Reagent | Typical Conditions | Product | Ref |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | (4-Methylpiperidin-2-yl)methanol | masterorganicchemistry.comharvard.edu |

| Sodium Borohydride (NaBH₄) | Standard conditions (e.g., methanol (B129727)/ethanol) | No reaction or very slow reaction | libretexts.orgchemistrysteps.com |

Functionalization of the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This allows for the introduction of a wide array of substituents at the nitrogen atom, which is a key strategy in the development of new therapeutic agents.

N-Alkylation

The nitrogen atom can be alkylated to form tertiary amines. A common method for this is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. For instance, reaction with an aldehyde (e.g., chloroacetaldehyde) forms an intermediate iminium ion, which is then reduced in situ by agents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. google.com Direct alkylation using alkyl halides can also be performed, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

N-Acylation

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are typically high-yielding and are often carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger. A widely used N-acylation strategy involves the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemimpex.com This N-Boc protected derivative is stable and often used to temporarily mask the nucleophilicity of the nitrogen during subsequent reactions. Another critical N-acylation is the coupling with a carboxylic acid (or an activated derivative) to form an amide bond, a cornerstone of peptide synthesis and the assembly of complex molecules like Argatroban. google.com

The functionalization of the piperidine nitrogen leads to a diverse range of N-substituted derivatives with varied biological and chemical properties.

As a key intermediate in the synthesis of the anticoagulant Argatroban, the nitrogen of the (2R,4R) enantiomer of this compound is coupled with a protected arginine derivative. google.com This reaction showcases a sophisticated N-acylation to build a complex molecular architecture. The process involves activating the carboxylic acid of the incoming amino acid derivative, which then reacts with the piperidine nitrogen to form a stable amide linkage. google.com

Table 3: Examples of N-Functionalization Reactions

| Reaction Type | Reagent(s) | Typical Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-Acylation (Boc-protection) | Di-tert-butyl dicarbonate (Boc₂O) | Aprotic solvent (e.g., CH₂Cl₂) | N-Boc-ethyl 4-methylpiperidine-2-carboxylate | chemimpex.com |

| N-Acylation (Amide Coupling) | N-Boc-N'-nitro-L-arginine, coupling agents | Organic solvent, -10 to 25 °C | N-Acyl-amino acid derivative | google.com |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaCNBH₃ or NaBH(OAc)₃ | Methanol/Acetic Acid | N-Alkyl-ethyl 4-methylpiperidine-2-carboxylate | google.com |

Stereospecific and Stereoselective Transformations

The presence of two chiral centers in this compound dictates the stereochemical outcome of its reactions. The trans isomer, with the methyl group and the ethyl carboxylate group on opposite sides of the piperidine ring, is the thermodynamically more stable configuration. Synthetic strategies often focus on obtaining the desired stereoisomer, which then influences the stereochemistry of subsequent products.

Retention and Inversion of Stereochemistry at Chiral Centers

The stereochemical integrity of the C2 and C4 positions is crucial, particularly in multi-step syntheses. Reactions involving the piperidine nitrogen or the ester group are typically designed to proceed with retention of configuration at these chiral centers.

For instance, N-acylation reactions, such as the coupling with a protected amino acid, are fundamental transformations. In the synthesis of Argatroban, the coupling of (2R, 4R)-ethyl 4-methylpiperidine-2-carboxylate with N-Boc-N'-nitro-L-arginine is a critical step. google.com This peptide coupling is typically carried out using standard coupling reagents and conditions that are known to minimize epimerization at the chiral centers of both coupling partners. The reaction proceeds with the retention of the (2R, 4R) configuration of the piperidine ring, which is essential for the biological activity of the final product.

While reactions that proceed with complete inversion of stereochemistry at either C2 or C4 of a pre-existing this compound are not commonly reported, the initial synthesis of the various stereoisomers often involves steps that can be controlled to produce either cis or trans products. The relative stereochemistry is often established during the reduction of a precursor, such as a tetrahydropyridine (B1245486) derivative, where the choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogenation.

Diastereoselectivity in Subsequent Reactions

The synthesis of specific diastereomers of substituted piperidines is a significant area of research. nih.gov The inherent chirality of this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with a high degree of diastereoselectivity.

A prime example of this is the synthesis of Argatroban. The process often starts with a racemic or diastereomeric mixture of this compound. google.com The resolution of the trans-racemate is achieved using a chiral acid, such as L-tartaric acid, to selectively crystallize the desired (2R, 4R)-diastereomeric salt. google.com This resolution step is critical as the subsequent peptide coupling reaction is highly diastereoselective. When a mixture enriched in the (2R, 4R)-isomer is coupled with the chiral amino acid derivative, the desired diastereomer of the coupled product is obtained in high purity. google.com This highlights how the stereochemistry of the starting piperidine derivative dictates the stereochemistry of the final complex molecule.

The diastereoselectivity is a result of the steric and electronic interactions between the chiral reactants in the transition state of the reaction. The pre-existing stereocenters of the piperidine and the amino acid create a chiral environment that favors one reaction pathway over the other.

Other Significant Chemical Transformations

Beyond stereoselective reactions, this compound undergoes a range of other chemical transformations typical of secondary amines and esters.

N-Acylation and N-Alkylation: The secondary amine of the piperidine ring is readily acylated or alkylated. N-acylation, as seen in the Argatroban synthesis, is a common transformation to introduce amide functionalities. google.com N-alkylation can also be performed to introduce various substituents on the nitrogen atom.

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2R, 4R)-4-methylpiperidine-2-carboxylic acid. chemicalbook.com This transformation is often a necessary step to enable further modifications, such as amide bond formation with a different amine, or to obtain the final active pharmaceutical ingredient if it is a carboxylic acid. The conditions for hydrolysis are generally chosen to avoid epimerization of the chiral centers.

Reduction of the Ester: The ester functionality can be reduced to a primary alcohol. This transformation can be achieved using reducing agents like lithium aluminum hydride. The resulting (2R, 4R)-(4-methylpiperidin-2-yl)methanol would be a versatile intermediate for the synthesis of other derivatives. The choice of reducing agent is important to ensure that other functional groups, if present, are not affected.

Oxidation: While the piperidine ring itself is relatively stable to oxidation, the secondary amine can be oxidized under specific conditions. For example, a method for preparing 4-methylpiperidine-2-carboxylate hydrochloride involves the oxidation of the precursor 4-methylpicolinate ethyl ester to the corresponding N-oxide, followed by reduction.

The table below summarizes some of the key chemical transformations involving this compound.

| Transformation | Reagents and Conditions | Product |

| N-Acylation | N-Boc-N'-nitro-L-arginine, coupling agents (e.g., CDMT) | Ethyl (2R,4R)-1-(N-Boc-N'-nitro-L-arginyl)-4-methylpiperidine-2-carboxylate |

| Ester Hydrolysis | Acid or base catalysis (e.g., HCl or NaOH) | (2R,4R)-4-Methylpiperidine-2-carboxylic acid |

| Ester Reduction | Strong reducing agents (e.g., LiAlH4) | (2R,4R)-(4-Methylpiperidin-2-yl)methanol |

| Resolution | L-Tartaric acid | (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate L-tartrate salt |

Strategic Building Block in Complex Chemical Entity Construction

Precursor in Argatroban and Analog Synthesis

One of the most prominent applications of ethyl 4-methylpiperidine-2-carboxylate is its role as a key intermediate in the synthesis of Argatroban. google.comgoogle.com Argatroban is a potent, direct thrombin inhibitor used as an anticoagulant. chemicalbook.com The (2R,4R)-stereoisomer of the piperidine (B6355638) core is essential for the drug's high inhibitory activity. researchgate.net The synthesis of Argatroban involves the coupling of the (2R,4R)-4-methyl-2-piperidine carboxylic acid moiety, derived from its ethyl ester, with a protected L-arginine derivative. researchgate.netnih.gov

The core of the Argatroban synthesis is the formation of an amide bond between the piperidine nitrogen and the carboxyl group of an arginine derivative. A common strategy involves the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester or, more directly, (2R,4R)-4-methyl-2-piperidine ethyl formate (B1220265) with a protected arginine, such as Nα-Boc-Nω-nitro-L-arginine. researchgate.netnih.govgoogle.com This reaction typically produces a mixture of diastereomers, which must be separated to isolate the desired precursor. researchgate.netnih.gov

Coupling agents are crucial for facilitating this reaction. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or isobutyl chloroformate are employed to activate the carboxylic acid of the arginine derivative for nucleophilic attack by the piperidine's secondary amine. google.comnewdrugapprovals.org One patented method describes the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a coupling agent in an organic solvent to link the piperidine and arginine fragments with high yield and purity. google.com The stereochemical integrity of the (2R,4R) centers on the piperidine ring is paramount, as the final biological activity of Argatroban is highly dependent on this specific configuration. researchgate.net

The journey from this compound to Argatroban involves several key intermediates. The initial racemic trans-ester often needs to be resolved to obtain the pure (2R,4R) enantiomer. This can be achieved through classical resolution using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com

Once the chiral piperidine ester is obtained, it is coupled with the protected arginine derivative. For instance, a process may involve the reaction of (2R, 4R)-4-methyl-2-piperidine ethyl formate with N-Boc-N'-nitro-L-arginine. google.com This creates a key dipeptide intermediate, ethyl (2R, 4R)-1-[(2S)-2-(tert-butoxycarbonylamino)-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate. Subsequent deprotection and further functionalization lead to Argatroban. newdrugapprovals.orggoogle.com

| Step | Reactants | Key Reagent/Condition | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1. Resolution (Example) | trans-4-methylpiperidine-2-ethyl formate | L-tartaric acid | (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate | google.com |

| 2. Peptide Coupling | (2R,4R)-4-methylpiperidine-2-ethyl formate and Nα-Boc-Nω-nitro-L-arginine | DCC or Isobutyl chloroformate | Diastereomeric dipeptide precursor | nih.govgoogle.comnewdrugapprovals.org |

| 3. Sulfonylation & Deprotection | Dipeptide precursor | 3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl chloride, followed by hydrogenation (e.g., Pd/C, H2) | Argatroban | chemicalbook.comnewdrugapprovals.org |

Scaffold Construction for Heterocyclic Systems

The utility of this compound extends beyond Argatroban synthesis into the broader field of heterocyclic chemistry, where the piperidine ring serves as a foundational scaffold.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. google.com this compound serves as a starting point for creating more complex substituted piperidines. The ester and amine functionalities can be readily modified. For example, the ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with Grignard reagents, while the nitrogen can be alkylated or acylated to introduce a wide variety of substituents. google.com

Methodologies have been developed for the synthesis of novel 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds through one-step cyclization reactions, highlighting the demand for new piperidine derivatives as pharmaceutical intermediates. google.com Other research focuses on the synthesis of aminoethyl-substituted piperidine derivatives, where the piperidine scaffold is elaborated through steps like conjugate addition and Wittig reactions to build more complex side chains. nih.gov

Heterocyclic building blocks are instrumental in diversity-oriented synthesis to create novel polycyclic frameworks. While direct examples using this compound are specific, the principle involves using the inherent reactivity of such scaffolds in cycloaddition or annulation reactions. For instance, related heterocyclic systems like 3,4-dihydroisoquinolines can undergo [4+2] and [3+2] annulations with other reactive partners to build complex, spiro-fused polycyclic skeletons. nih.gov The N-H and adjacent functional groups on the piperidine ring of this compound provide the potential for it to act as a partner in similar annulation strategies, allowing for its integration into larger, rigid polycyclic structures with potential therapeutic applications.

Utility in Methodological Organic Synthesis

This compound is not only a building block for specific targets but also a useful tool in the development of new synthetic methodologies. Its defined stereochemistry makes it an excellent substrate for testing the stereoselectivity of new reactions. For example, diastereoselective hydrogenation of a related dehydropiperidine precursor was studied extensively to optimize the synthesis of the (2R,4R)-4-methyl piperidine moiety, leading to the identification of highly efficient rhodium-based catalysts. researchgate.net Such studies, which rely on chiral substrates like this compound and its precursors, are crucial for advancing the field of asymmetric synthesis. The development of synthetic routes to access this compound, such as the hydrolysis and esterification of 4-methyl-2-cyanopiperidine, also contributes to the broader toolkit available to synthetic chemists. google.com

Probing Reaction Mechanisms and Stereochemical Outcomes

The synthesis of substituted piperidines like this compound, which contains multiple stereocenters, presents a significant challenge in controlling stereochemistry. The development of methodologies to selectively produce a desired stereoisomer is crucial and often involves a deep understanding of reaction mechanisms and conformational preferences of the piperidine ring.

Modern synthetic strategies to access stereochemically defined piperidines often employ catalytic enantioselective methods. These approaches can involve the dearomatization of pyridine (B92270) precursors, offering a powerful route to chiral piperidines. nih.govnih.govsnnu.edu.cnacs.orgacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been utilized to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cnacs.orgacs.org This method allows for the investigation of how different catalysts and ligands influence the stereochemical course of the reaction.

Another approach involves chemo-enzymatic methods, where enzymes are used to achieve high stereoselectivity. A one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov Such biocatalytic methods provide insight into enzyme-substrate interactions and the mechanisms by which enzymes control stereochemistry with high fidelity.

The diastereoselective synthesis of polysubstituted piperidines is another area of active research. nih.govrsc.org By starting with chiral precursors, such as β-enaminoesters derived from (R)-(−)-2-phenylglycinol, it is possible to synthesize zwitterionic bicyclic lactams that serve as scaffolds for constructing 2-substituted-4-hydroxy piperidines with high diastereoselectivity. nih.govrsc.org These reactions proceed through well-defined transition states, and the study of these pathways helps in understanding the factors that govern the formation of one diastereomer over another.

Table 1: Modern Synthetic Strategies for Stereocontrolled Piperidine Synthesis

| Synthetic Strategy | Key Features | Stereochemical Control | Example Application |

| Catalytic Asymmetric Dearomatization | Rh-catalyzed asymmetric reductive Heck reaction of pyridines. nih.govsnnu.edu.cnacs.orgacs.org | High enantioselectivity is achieved through the use of chiral ligands. nih.govsnnu.edu.cnacs.orgacs.org | Formal synthesis of Preclamol and Niraparib. nih.govsnnu.edu.cnacs.org |

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade. nih.gov | Excellent stereoselectivity is imparted by the enzymes. nih.gov | Synthesis of key intermediates for Niraparib, Preclamol, and OSU-6162. nih.gov |

| Diastereoselective Cyclization | Intramolecular cyclization of chiral acyclic precursors. nih.govrsc.org | The stereochemistry of the starting material directs the formation of new stereocenters. nih.govrsc.org | Synthesis of cis-4-hydroxy-2-methyl piperidine and its pipecolic acid derivative. nih.govrsc.org |

Development of New Synthetic Methodologies

The demand for enantiomerically pure piperidine derivatives, such as the (2R, 4R)-isomer of this compound, a key intermediate in the synthesis of the anticoagulant drug Argatroban, has driven the development of new and efficient synthetic methodologies. google.com

One common approach begins with the reduction of a substituted pyridine precursor. For instance, 4-methyl-2-pyridine carboxylic acid can be catalytically hydrogenated to yield 4-methylpiperidine-2-carboxylic acid. google.com The resulting mixture of cis and trans diastereomers must then be separated. The subsequent esterification with ethanol (B145695) provides the corresponding ethyl ester.

A significant challenge in these syntheses is the separation of diastereomers and the resolution of enantiomers. Methodologies have been developed that address this by using chiral resolving agents. For example, the trans-isomer of 4-methylpiperidine-2-carboxylic acid ethyl ester can be resolved using L-tartaric acid to selectively crystallize the desired (2R, 4R)-enantiomer.

A detailed synthetic patent outlines a multi-step process starting from 4-methyl-2-cyanopiperidine. This method involves hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The separation of cis and trans isomers is a critical step, which can be achieved through fractional crystallization or chromatography. The final resolution of the trans-racemate with a chiral acid affords the target (2R, 4R)-stereoisomer.

Table 2: Exemplary Synthetic Route for (2R, 4R)-Ethyl 4-methylpiperidine-2-carboxylate

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Reduction | 4-methyl-2-pyridine carboxylic acid, H₂, Pd/C, Methanol (B129727), 45-55°C, 2-3 kg pressure. google.com | Reduction of the pyridine ring to a piperidine ring. google.com |

| 2 | Esterification | 4-methylpiperidine-2-carboxylic acid, Toluene, Thionyl chloride, Ethanol. google.com | Conversion of the carboxylic acid to the ethyl ester. google.com |

| 3 | Isomer Separation | Silica gel column chromatography. google.com | Separation of the trans-diastereomer from the cis-diastereomer. google.com |

| 4 | Chiral Resolution | trans-4-methylpiperidine-2-carboxylate, D-mandelic acid, Methanol. google.com | Isolation of the desired (2R, 4R)-enantiomer. google.com |

The development of these synthetic routes highlights the importance of controlling both diastereoselectivity and enantioselectivity to access a single, pure stereoisomer of this compound for its use in the synthesis of complex pharmaceutical agents.

Spectroscopic and Advanced Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. However, specific ¹H and ¹³C NMR data for Ethyl 4-methylpiperidine-2-carboxylate are not found in the reviewed scientific literature.

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)

Detailed experimental ¹H NMR spectra, which would provide chemical shifts and coupling constants to define the electronic environment and connectivity of each proton, are not available. While data for related but structurally different compounds like 4-methylpiperidine (B120128) and ethyl 4-piperidinecarboxylate exist, these cannot be accurately extrapolated to the target molecule. chemicalbook.comchemicalbook.com

Carbon Skeleton Analysis and Quaternary Carbons (¹³C NMR)

Similarly, no published ¹³C NMR data for this compound could be located. Such data would be essential for mapping the carbon framework of the molecule and identifying all carbon atoms, including the quaternary carbons.

Two-Dimensional NMR Techniques for Complex Assignment (e.g., COSY, HSQC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for unambiguously assigning proton and carbon signals, especially in complex cyclic systems. No such experimental data has been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is established as 171.24 g/mol for the molecular formula C₉H₁₇NO₂, detailed mass spectrometry analysis, including electron ionization fragmentation patterns, is not documented. calpaclab.com This information is vital for confirming the molecular weight and gaining insights into the molecule's stability and structural components. Data for the related compound ethyl 4-piperidinecarboxylate shows common fragmentation patterns for piperidine (B6355638) rings and ethyl esters, but this is not specific to the target molecule. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Some supplier information indicates the expected characteristic Infrared (IR) absorption peaks for the functional groups present in (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate. These include stretches for the ester carbonyl (C=O) group around 1730–1750 cm⁻¹, the C-N bond around 1200–1300 cm⁻¹, and aliphatic C-H bonds in the 2800–3000 cm⁻¹ region. pipzine-chem.com However, a complete, experimentally verified IR or Raman spectrum with peak-by-peak assignments is not available in the public literature.

Chiroptical Methods for Enantiomeric Purity Assessment

This compound is a chiral molecule, and methods like Vibrational Circular Dichroism (VCD) would be instrumental in determining its absolute configuration and assessing enantiomeric purity in solution. wikipedia.orgnih.gov VCD has been successfully applied to other complex piperidine derivatives to elucidate their conformation and absolute stereochemistry. acs.org It works by measuring the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Despite its utility, no studies applying VCD or other chiroptical methods specifically to this compound have been found. The resolution of chiral piperidine derivatives is often achieved using chiral acids, but the specific chiroptical data for the resulting enantiomers of the title compound are not reported. google.comgoogle.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties and energetics of ethyl 4-methylpiperidine-2-carboxylate. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netrsc.org

Studies on related piperidine compounds reveal that DFT can accurately predict molecular geometries. researchgate.net The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, DFT calculations would be instrumental in understanding how the methyl and ethyl carboxylate substituents influence the electronic environment of the piperidine ring. The electron-withdrawing nature of the ethyl carboxylate group and the electron-donating nature of the methyl group will have opposing effects on the electron density distribution within the ring.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Piperidine Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for analogous substituted piperidine compounds. Specific values for this compound would require dedicated calculations.

Ab Initio Methods (e.g., Hartree-Fock) for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to calculating the electronic structure of molecules without the use of empirical parameters. libretexts.orgq-chem.com While often less accurate than DFT in predicting certain properties due to the neglect of electron correlation, HF is a valuable tool, particularly for determining molecular geometries and wavefunctions. q-chem.com

For piperidine derivatives, Hartree-Fock calculations can be used to obtain initial geometries for more complex calculations and to analyze molecular orbitals. researchgate.net The self-consistent field (SCF) method is employed to solve the Roothaan-Hall equations, yielding the optimal single-determinant wavefunction and the corresponding electronic energy. libretexts.org The accuracy of HF calculations can be improved with larger basis sets. scirp.org

Table 2: Comparison of Hartree-Fock and DFT for a Model Piperidine System

| Property | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| Computational Cost | Lower | Higher |

| Treatment of Electron Correlation | Neglected | Included (approximated) |

| Accuracy of Geometries | Good | Very Good |

| Accuracy of Energies | Moderate | Good |

This table provides a general comparison of the two methods for a typical molecular system.

Conformational Analysis and Dynamics

The piperidine ring is not planar and exists in various conformations, primarily the chair form. The substituents on the ring significantly influence the preferred conformation and the dynamics of their interconversion.

Identification of Preferred Conformations in Solution and Gas Phase

For this compound, the primary conformational equilibrium is between two chair forms where the substituents at the 2 and 4 positions are either axial or equatorial. The relative stability of these conformers is determined by steric and electronic interactions. nih.gov

In general, bulky substituents prefer to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions). lumenlearning.com Therefore, for the trans isomer of this compound, the most stable conformation is expected to have both the methyl group at C4 and the ethyl carboxylate group at C2 in equatorial positions. For the cis isomer, one substituent will be axial while the other is equatorial. Computational studies on similar systems have shown that the energy difference between conformers can be on the order of several kcal/mol. nih.gov

The solvent can also influence the conformational equilibrium. Polar solvents may stabilize conformers with a higher dipole moment. Computational models can account for solvent effects, providing insights into the conformational preferences in different environments.

Energy Barriers and Interconversion Pathways

The interconversion between different chair conformations of the piperidine ring occurs through a process called ring inversion. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. youtube.com

Computational methods can be used to map the potential energy surface for this interconversion and to calculate the energy barriers. The height of this barrier determines the rate of conformational change. For substituted piperidines, the energy barrier to ring inversion is typically in the range of 10-15 kcal/mol. The specific values for this compound would depend on the stereochemistry and the precise computational method used.

Mechanistic Insights into Reactivity

Computational chemistry is a valuable tool for elucidating the mechanisms of reactions involving piperidine derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway.

For this compound, mechanistic studies could focus on reactions such as N-alkylation, acylation, or reactions involving the ester group. For instance, understanding the nucleophilicity of the nitrogen atom is crucial for predicting its reactivity in N-alkylation reactions. The calculated electrostatic potential map can identify the most nucleophilic and electrophilic sites in the molecule. researchgate.net

Furthermore, computational studies can provide insights into the stereoselectivity of reactions. By comparing the energies of transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound often involves intricate reaction sequences where computational analysis can clarify the underlying mechanisms. A notable pathway is the Favorski rearrangement of a 3-bromo-5-methylazepan-2-one precursor, which yields the piperidine ring structure. cjph.com.cn

Theoretical calculations are employed to model the entire energy profile of such reactions. By mapping the potential energy surface, researchers can identify the structures of transition states—the high-energy intermediates that connect reactants to products. The activation energy calculated for these transition states determines the kinetic feasibility of a proposed reaction step. This understanding is critical for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and efficiency of synthesizing key intermediates like the (2R,4R) stereoisomer. joac.infocjph.com.cn

| Computational Method | Application | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction energy profiles. | Transition state geometries, activation energies, reaction thermodynamics (ΔH, ΔG). |

| Ab initio methods | High-accuracy energy calculations for key points on the reaction coordinate. | Refined energetic data, validation of DFT results. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic evolution of a reaction over time. | Reaction trajectories, identification of short-lived intermediates. |

Prediction of Regioselectivity and Stereoselectivity

The structure of this compound features two stereocenters (at the C2 and C4 positions), leading to the possibility of multiple stereoisomers. The relative orientation of the methyl and ethyl carboxylate groups (cis or trans) and their absolute configuration (R or S) are defining features of the molecule. Specifically, the (2R,4R) and (2S,4S) isomers are recognized as important "privileged skeletal fragments" in the development of medicinal products. joac.info

Computational modeling is essential for predicting and explaining the stereochemical outcome of synthetic reactions.

Thermodynamic Control: By calculating the ground-state energies of all possible isomers, DFT can predict their relative stabilities. The isomer with the lowest energy is the thermodynamically favored product.

Kinetic Control: The stereoselectivity can also be determined by the relative energy barriers of the transition states leading to different stereoisomers. The pathway with the lower activation energy will be kinetically favored, leading to the predominant formation of one isomer over others.

Furthermore, computational models can simulate the process of diastereomeric resolution, for instance, by modeling the interactions with a chiral resolving agent like L-(+)-tartaric acid, which is used experimentally to isolate the desired trans-isomer. cjph.com.cn

| Type of Selectivity | Influencing Factors | Computational Prediction Method |

|---|---|---|

| Regioselectivity | Site of bond formation or cleavage. | Analysis of frontier molecular orbitals (HOMO/LUMO), calculation of partial atomic charges. |

| Diastereoselectivity (cis/trans) | Steric hindrance, electronic effects in the transition state. | Calculation of transition state energies for pathways leading to different diastereomers. |

| Enantioselectivity (R/S) | Interaction with chiral catalysts, reagents, or resolving agents. | Modeling of the catalyst-substrate complex, calculation of interaction energies. |

Molecular Modeling and Interaction Studies

Molecular modeling provides a three-dimensional perspective on this compound, allowing for the study of its conformational preferences and its potential to interact with larger macromolecular systems.

Ligand-Protein Interaction Modeling for Scaffold Design (excluding biological activity)

The piperidine ring is a common scaffold in medicinal chemistry. joac.info Molecular docking is a primary computational technique used to investigate how this scaffold, as part of a larger molecule, might fit into a protein's binding site. In the context of scaffold design, the focus is not on predicting a specific biological effect but on understanding the fundamental geometric and energetic aspects of binding.

These simulations place the ligand (a derivative of this compound) into a target protein's cavity in various orientations and conformations. A scoring function then estimates the binding energy for each pose, identifying the most favorable binding modes. cjph.com.cn This process allows computational chemists to:

Assess the shape complementarity between the scaffold and a binding pocket.

Identify key potential interactions, such as hydrogen bonds or hydrophobic contacts.

Guide the design of new derivatives by suggesting where to add or modify functional groups to enhance binding affinity, without reference to the compound's ultimate biological activity.

| Modeling Step | Purpose | Typical Software/Tools |

|---|---|---|

| Preparation of Receptor and Ligand | Assigning charges, adding hydrogen atoms, defining the binding site. | AutoDockTools, Maestro, MOE |

| Docking Simulation | Generating and scoring potential binding poses of the ligand. | AutoDock, Glide, GOLD |

| Post-Docking Analysis | Visualizing interactions, analyzing binding energies, and identifying key contacts. | PyMOL, Chimera, LigPlot+ |

Solvent Effects and Implicit Solvation Models

The solvent environment can significantly influence reaction outcomes and molecular conformations. Computational chemistry accounts for these influences using solvation models. Implicit solvation models are an efficient approach where the solvent is represented as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules.

This method, often implemented in software packages like Gaussian and ORCA, allows for the calculation of molecular properties in a simulated solvent environment. For this compound, applying implicit solvation models can refine the accuracy of:

Reaction Pathway Calculations: The energies of reactants, products, and transition states can be recalculated to reflect their stability in a specific solvent, potentially altering the predicted reaction kinetics and thermodynamics.

Conformational Analysis: The preferred three-dimensional shape of the molecule can change depending on the polarity of the solvent.

Selectivity Predictions: The energetic differences between competing reaction pathways might change in the presence of a solvent, affecting the predicted regioselectivity or stereoselectivity.

| Model | Acronym | Description |

|---|---|---|

| Polarizable Continuum Model | PCM | The most widely used family of models, where the solute is placed in a cavity within a dielectric continuum representing the solvent. |

| Solvent Model based on Density | SMD | A universal solvation model that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. |

| Conductor-like Screening Model | COSMO | Represents the solvent as a conductor, which simplifies the electrostatic calculations. Often used in combination with DFT. |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of substituted piperidines is a central theme in organic chemistry, with a continuous demand for more efficient, selective, and sustainable methods. nih.gov Future research on Ethyl 4-methylpiperidine-2-carboxylate should prioritize the exploration of innovative catalytic systems to improve synthesis efficiency and stereoselectivity. While classical methods often involve the hydrogenation of pyridine (B92270) precursors, contemporary research points toward more sophisticated catalytic approaches. nih.govmdpi.com

Recent breakthroughs in catalysis offer promising pathways:

Gold Catalysis: Gold-catalyzed reactions have been employed for the direct assembly of piperidine (B6355638) rings from acyclic precursors, such as N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another approach involves the gold-catalyzed cyclization of N-homopropargyl amides, which could be adapted for a modular and flexible synthesis, allowing for the creation of N-unsubstituted piperidines that can be readily derivatized. nih.gov

Rhodium Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. acs.org This strategy could be adapted to generate chiral piperidine esters like the target compound.

Copper Catalysis: Copper-catalyzed intramolecular C–H amination of N-fluoride amides presents a powerful method for constructing piperidine rings. acs.org Mechanistic studies, including those using N-fluoro amides, show this can be a more favorable pathway than using N-chloro substrates. acs.org

Cobalt Catalysis: Heterogeneous cobalt catalysts have been developed for the acid-free hydrogenation of pyridine derivatives, even in water, offering a greener alternative to traditional methods. mdpi.com Furthermore, cobalt-catalyzed radical intramolecular cyclization of amino-aldehydes provides another route to piperidine structures. nih.govmdpi.com

Palladium Catalysis: Palladium-catalyzed reactions, such as the 1,3-chirality transition reaction, have been developed for synthesizing 2- and 2,6-substituted piperidines with high stereoselectivity. ajchem-a.com

Novel Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Reaction Principle | Key Advantages | Relevant Findings/Citations |

|---|---|---|---|

| Gold (Au) | Cyclization of N-homopropargyl amides or annulation of N-allenamides. | High modularity, flexibility, and potential for stereoselectivity. | nih.govajchem-a.com |

| Rhodium (Rh) | Asymmetric carbometalation of dihydropyridines (reductive Heck-type). | Access to enantioenriched 3-substituted piperidines with broad functional group tolerance. | acs.org |

| Copper (Cu) | Intramolecular C–H amination of N-halide amides. | Direct C-N bond formation; N-fluoro substrates are particularly effective. | acs.org |

| Cobalt (Co) | Heterogeneous catalysis for hydrogenation or radical-mediated cyclization. | Enables acid-free hydrogenation in water; effective for radical cyclizations. | nih.govmdpi.com |

| Palladium (Pd) | 1,3-chirality transition reactions. | Excellent for controlling stereochemistry in 2- and 2,6-substituted piperidines. | ajchem-a.com |

Integration with Automated Synthesis and Robotics

The complexity of synthesizing and screening libraries of chemical compounds has driven significant interest in automating chemical synthesis. youtube.com For a molecule like this compound, integrating automated synthesis and robotics could dramatically accelerate the discovery of new derivatives with desirable properties.

Future research should focus on adapting existing automated platforms for the synthesis of this compound and its analogues.

Flow Chemistry Platforms: Automated fast-flow instruments can reduce synthesis times from days to hours. mit.edu A robotic platform for flow synthesis, potentially guided by artificial intelligence, could perform multi-step syntheses, including the necessary workup and purification steps. researchgate.net

Cartridge-Based Synthesizers: Systems that use disposable, pre-filled reagent cartridges simplify the automation process, making it accessible to a broader range of researchers. youtube.com Such a system could be developed for key reactions in the synthesis of this compound derivatives, such as reductive amination or esterification. youtube.com The user would only need to provide the starting material, and the machine would perform the reaction and purification automatically. youtube.com

High-Throughput Experimentation (HTE): Robotic tools enabling highly parallel execution of numerous reactions are crucial for efficiently optimizing reaction conditions and exploring a wide chemical space for derivatization. researchgate.net

Benefits of Automated Synthesis for Piperidine Derivatives

| Benefit | Description | Implication for Research | Relevant Findings/Citations |

|---|---|---|---|

| Increased Speed | Reduces synthesis time from days or weeks to a matter of hours or a single day. | Rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. | mit.edu |

| Enhanced Efficiency | Optimized reactions lead to less waste and lower consumption of materials. | More sustainable and cost-effective research and development. | youtube.comnews-medical.net |

| Improved Reproducibility | Robotic systems ensure high precision and consistency between batches. | More reliable data for analysis and publication. | researchgate.net |

| Accelerated Discovery | The ability to rapidly synthesize and test numerous analogues can speed up the identification of lead compounds. | Faster transition from basic research to potential applications in medicine or materials. | news-medical.net |

Expanding the Scope of Derivatization and Functionalization

The scaffold of this compound offers multiple sites for chemical modification to generate a diverse library of new compounds. Future work should systematically explore the functionalization of the piperidine ring and its substituents. The piperidine nitrogen, in particular, is a prime target for derivatization. nih.gov

Key derivatization strategies to explore include:

N-Functionalization: The secondary amine of the piperidine ring can be readily modified through reactions like alkylation, acylation, and arylation to introduce a wide variety of functional groups, which can modulate the molecule's physicochemical and biological properties. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Applying these techniques to the piperidine ring could introduce substituents at positions that are difficult to access through traditional methods, unlocking new chemical space. news-medical.net

Modification of the Ester Group: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations provide access to a host of new derivatives with different properties.

Cross-Coupling Reactions: Combining biocatalytic C-H oxidation with radical cross-coupling represents a modular approach to building complex piperidines, potentially reducing multi-step syntheses to just a few steps. news-medical.net

Deeper Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and designing novel catalysts. The application of advanced computational techniques, such as Density Functional Theory (DFT), can provide profound insights into the synthesis of this compound.

Researchers have already used DFT calculations to study the synthesis of piperidines via copper-catalyzed intramolecular C-H amination. acs.org These studies revealed that:

The reaction proceeds through a Cu(I)/Cu(II) catalytic cycle. acs.org

The choice of halide on the nitrogen of the substrate significantly impacts the reaction pathway, with fluoride-containing substrates being more favorable than chloride-containing ones. acs.org

The substituents on the catalyst's ligand can influence the ease of the Cu(I) to Cu(II) oxidation step, thereby affecting catalyst efficiency. acs.org

Future computational work could focus on modeling the specific transition states and intermediates involved in the synthesis of the 4-methyl substituted piperidine ring, aiming to predict the stereochemical outcome and optimize reaction conditions for higher yields and selectivity of the desired (2R, 4R) isomer. nih.govcalpaclab.com

Application of Computational Techniques in Piperidine Synthesis

| Computational Method | Objective | Potential Impact | Relevant Findings/Citations |

|---|---|---|---|